molecular formula C50H54BF2N9O7S B10771109 Xac-BY630

Xac-BY630

Cat. No.: B10771109
M. Wt: 973.9 g/mol
InChI Key: UTTCRXDXTRTMKH-ZXOXUTKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XAC-BY630 is a synthetic organic compound that has gained attention in the field of pharmacology due to its unique properties and applications. It is a fluorescent ligand used primarily in the study of G protein-coupled receptors, specifically the adenosine A3 receptor . The compound is known for its ability to bind selectively to these receptors, making it a valuable tool in various scientific research applications.

Preparation Methods

The synthesis of XAC-BY630 involves several steps, starting with the preparation of the xanthine amine congener (XAC) and its subsequent conjugation with the fluorescent dye BODIPY630/650. The synthetic route typically includes the following steps:

    Preparation of XAC: The xanthine amine congener is synthesized through a series of chemical reactions involving the modification of xanthine derivatives.

    Conjugation with BODIPY630/650: The XAC is then linked to the BODIPY630/650 dye through a serine-tyrosine dipeptide linker.

Chemical Reactions Analysis

XAC-BY630 undergoes various chemical reactions, primarily involving its interaction with the adenosine A3 receptor. The types of reactions it undergoes include:

Mechanism of Action

The mechanism of action of XAC-BY630 involves its selective binding to the adenosine A3 receptor. Upon binding, it acts as a competitive antagonist, inhibiting the receptor’s ability to mediate its physiological effects. This interaction is characterized by specific binding kinetics, including association and dissociation rate constants . The molecular targets involved in this process are the adenosine A3 receptors, which play a role in various cellular responses to stress .

Properties

Molecular Formula

C50H54BF2N9O7S

Molecular Weight

973.9 g/mol

IUPAC Name

6-[[2-[4-[(E)-2-[5-[(1-difluoroboranyl-5-thiophen-2-ylpyrrol-2-yl)methylidene]pyrrol-2-yl]ethenyl]phenoxy]acetyl]amino]-N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]hexanamide

InChI

InChI=1S/C50H54BF2N9O7S/c1-3-28-60-48-46(49(66)61(29-4-2)50(60)67)58-47(59-48)35-14-22-40(23-15-35)69-33-45(65)56-27-26-55-43(63)10-6-5-7-25-54-44(64)32-68-39-20-12-34(13-21-39)11-16-36-17-18-37(57-36)31-38-19-24-41(62(38)51(52)53)42-9-8-30-70-42/h8-9,11-24,30-31H,3-7,10,25-29,32-33H2,1-2H3,(H,54,64)(H,55,63)(H,56,65)(H,58,59)/b16-11+,37-31?

InChI Key

UTTCRXDXTRTMKH-ZXOXUTKXSA-N

Isomeric SMILES

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)/C=C/C4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F

Canonical SMILES

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)C=CC4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F

Origin of Product

United States

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